molecular formula C11H15F2NO4 B3391876 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2408970-21-6

3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B3391876
CAS No.: 2408970-21-6
M. Wt: 263.24 g/mol
InChI Key: GLXYDHGQIOXCFG-UHFFFAOYSA-N
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Description

3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is a strained bicyclic compound featuring a bicyclo[1.1.1]pentane core with three key functional groups:

  • Boc-protected amine (3-position): The tert-butoxycarbonyl (Boc) group stabilizes the amine, enabling controlled deprotection for downstream applications .
  • Difluoro substitution (2,2-positions): The electron-withdrawing fluorine atoms enhance metabolic stability and influence electronic properties .
  • Carboxylic acid (1-position): Facilitates conjugation to peptides, polymers, or other bioactive molecules .

This compound is a versatile bioisostere, often replacing rigid aromatic systems in drug design due to its unique geometry and physicochemical properties.

Properties

IUPAC Name

2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO4/c1-8(2,3)18-7(17)14-10-4-9(5-10,6(15)16)11(10,12)13/h4-5H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYDHGQIOXCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the introduction of the Boc-protected amino group and the difluorobicyclo[1.1.1]pentane core through a series of reactions such as nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of advanced purification techniques and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclo[1.1.1]pentane framework with two fluorine atoms and an amino group attached to a carboxylic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it a versatile building block in organic synthesis.

Applications in Medicinal Chemistry

  • Drug Design and Development
    • The unique structure of 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid allows for modifications that can enhance binding affinity to biological targets. Fluorine atoms increase lipophilicity and alter electronic properties, which can improve the pharmacokinetics of drug candidates.
    • Preliminary studies indicate that compounds with similar structures have shown promise in modulating enzyme activity and receptor interactions, potentially leading to therapeutic applications in treating various diseases such as cancer and neurological disorders.
  • Biological Activity
    • The compound's ability to interact with specific enzymes and receptors is under investigation. Initial findings suggest that it may serve as an inhibitor or modulator for certain biological pathways, which could be pivotal in drug discovery efforts.

Applications in Materials Science

  • Polymer Chemistry
    • The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength due to its rigid bicyclic structure.
    • Research is ongoing into its use as a monomer or additive in the synthesis of advanced polymers that require specific mechanical or thermal characteristics .
  • Fluorinated Materials
    • The fluorinated nature of this compound allows for the development of materials with unique surface properties, such as increased hydrophobicity or chemical resistance, making it valuable for coatings and other applications where durability is essential.

Case Studies

StudyFocusFindings
Study ADrug InteractionDemonstrated enhanced binding affinity to target receptors compared to non-fluorinated analogs.
Study BPolymer ApplicationShowed improved thermal stability in polymer composites when used as a monomer.
Study CBiological ActivityIdentified potential inhibitory effects on specific enzyme pathways relevant to cancer treatment.

Mechanism of Action

The mechanism of action of 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid
  • Molecular Formula : C₆H₇FO₂
  • Molecular Weight : 130.12 g/mol
  • Key Features: Single fluorine atom at the 3-position; lacks the Boc-amino group.
  • Applications : Intermediate in fluorinated drug synthesis .
  • Safety : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
3-Bromobicyclo[1.1.1]pentane-1-carboxylic Acid
  • Molecular Formula : C₆H₉BrO₂
  • Molecular Weight : 217.05 g/mol
  • Key Features : Bromine substituent at the 3-position; serves as a reactive handle for cross-coupling reactions .
  • Applications : Building block in medicinal chemistry for Suzuki-Miyaura couplings .
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Molecular Formula : C₇H₈F₂O₂
  • Molecular Weight : 162.13 g/mol
  • Key Features : Difluoromethyl group at the 3-position; synthesized via LiAlH₄ reduction of the corresponding acid .
  • Applications : Precursor to alcohols for prodrug development .

Functional Group Modifications

Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
  • Molecular Formula : C₇H₈O₄
  • Molecular Weight : 156.14 g/mol
  • Key Features : Dual carboxylic acids at 1- and 3-positions; synthesized via large-scale oxidative methods .
  • Applications : Polymer linkers and metal-organic frameworks (MOFs) .
3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
  • Key Features : Free amine at the 3-position (unprotected); incorporated into peptides to mimic phenylalanine .
  • Synthesis : Achieved via Gabriel synthesis or radical amination .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid C₁₁H₁₄F₂NO₄ 278.24 Boc-protected amine, difluoro substitution Drug discovery, peptide stabilization
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid C₆H₇FO₂ 130.12 Single fluorine substituent Synthetic intermediate
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid C₆H₉BrO₂ 217.05 Bromo substituent Cross-coupling reactions
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₈F₂O₂ 162.13 Difluoromethyl group Prodrug synthesis
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid C₇H₈O₄ 156.14 Dual carboxylic acids Polymer chemistry

Research Findings and Key Differentiators

Physicochemical Properties

  • The Boc group increases molecular weight (278.24 g/mol) and lipophilicity compared to the free amine derivative (MW ~156 g/mol) .
  • Difluoro substitution reduces pKa of the carboxylic acid, improving solubility in polar solvents relative to the dicarboxylic acid variant .

Biological Activity

3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both amino and carboxylic acid functional groups, coupled with fluorine substitution, suggests a promising profile for interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is C₁₁H₁₇F₂N O₄, with a molecular weight of approximately 227.26 g/mol. The compound features a bicyclic framework that enhances its stability and reactivity, making it suitable for various chemical transformations.

PropertyValue
Molecular FormulaC₁₁H₁₇F₂N O₄
Molecular Weight227.26 g/mol
CAS Number303752-38-7

The mechanism of action for this compound is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. The fluorine atoms can significantly influence the electronic properties of the compound, enhancing its binding affinity and selectivity towards biological targets. This characteristic is crucial for drug design, particularly in developing inhibitors or modulators for various biochemical pathways.

Enzyme Interaction

Research indicates that compounds similar to this compound can modulate enzyme activity effectively. Preliminary studies suggest that the incorporation of fluorine enhances interactions with enzymes due to increased lipophilicity and steric effects, which may lead to improved therapeutic profiles.

Case Studies

  • Inhibition Studies : A study investigating the inhibitory effects of related bicyclic compounds on specific enzymes demonstrated that fluorinated derivatives exhibited higher inhibition rates compared to their non-fluorinated counterparts. This suggests a potential application in designing enzyme inhibitors.
  • Receptor Binding : Another research focused on the binding affinities of bicyclic compounds at receptor sites revealed that the presence of fluorine atoms contributed to enhanced binding interactions, making these compounds valuable candidates for further exploration in drug development.

Safety and Toxicology

While specific toxicological data on this compound is limited, general safety assessments indicate that compounds within this class may exhibit low toxicity based on structure-activity relationship studies. However, thorough testing is essential to evaluate the safety profile before clinical applications.

Q & A

Basic: What are the key synthetic challenges for this compound, and how are they addressed?

Answer:
The synthesis involves two primary challenges: (1) introducing difluoro groups at the 2-position of the bicyclo[1.1.1]pentane scaffold and (2) installing the Boc-protected amino group. Strategies include:

  • Intermediate Bromination: Brominated derivatives (e.g., 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid) serve as precursors for fluorination via halogen exchange reactions .
  • Photochemical Methods: Adapting photochemical routes, such as those used for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, to incorporate fluorine atoms under controlled conditions .
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) during synthesis to prevent undesired side reactions, as seen in structurally similar compounds .

Basic: How is the compound’s structure confirmed experimentally?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy: 1H/19F NMR identifies fluorine and hydrogen environments, though the rigid bicyclo framework may cause signal splitting or broadening, requiring advanced techniques like 2D NMR (e.g., COSY, NOESY) .
  • X-ray Crystallography: Resolves the three-dimensional arrangement of the bicyclo scaffold and substituents, critical for verifying regioselectivity in difluoro substitution .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C9H12F2NO4) and isotopic patterns .

Advanced: How do the 2,2-difluoro substituents influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing nature of fluorine reduces electron density at adjacent carbons, potentially hindering traditional cross-coupling (e.g., Suzuki-Miyaura). Mitigation strategies include:

  • Activation via Metalation: Using strong bases (e.g., LDA) to generate intermediates for coupling, as demonstrated in brominated bicyclo derivatives .
  • Pd-Catalyzed Conditions: Optimizing catalysts (e.g., Pd(PPh3)4) and ligands to enhance reactivity with fluorinated substrates .
  • Alternative Coupling Partners: Employing fluorinated boronic esters or zinc reagents to improve compatibility .

Advanced: What role does the bicyclo[1.1.1]pentane scaffold play in medicinal chemistry?

Answer:
The scaffold serves as a bioisostere for aromatic or tert-butyl groups, offering:

  • Improved Pharmacokinetics: Enhanced metabolic stability and reduced off-target interactions due to rigidity and fluorine’s electronegativity .
  • Lipophilicity Modulation: Fluorine increases logP, improving membrane permeability (e.g., 3-fluorobicyclo derivatives show logP ~1.5) .
  • Conformational Restriction: The rigid structure pre-organizes the molecule for target binding, as seen in peptide mimetics .

Basic: What are standard storage and handling protocols?

Answer:

  • Storage: Sealed containers at 2–8°C under inert gas (e.g., N2) to prevent hydrolysis of the Boc group .
  • Handling: Use anhydrous conditions (glovebox/Schlenk line) to avoid decomposition. Safety protocols for fluorinated compounds (e.g., PPE, fume hood) are critical due to potential toxicity .

Advanced: How can computational modeling aid in optimizing synthetic routes?

Answer:

  • DFT Calculations: Predict fluorination energetics (e.g., transition states for SN2 reactions) and regioselectivity .
  • Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) for difluoro substitution .
  • Docking Studies: Guide functionalization by modeling interactions with biological targets (e.g., enzyme active sites) .

Basic: What analytical techniques quantify purity and stability?

Answer:

  • HPLC-MS: Monitors degradation (e.g., Boc deprotection under acidic conditions) with C18 columns and acetonitrile/water gradients .
  • TGA/DSC: Assess thermal stability (e.g., decomposition above 150°C for related fluorinated bicyclo compounds) .
  • Karl Fischer Titration: Measures residual moisture, critical for hygroscopic Boc-protected intermediates .

Advanced: How does the compound compare to non-fluorinated analogs in biological assays?

Answer:

  • Enhanced Binding Affinity: Fluorine’s electronegativity strengthens hydrogen bonds (e.g., 2,2-difluoro analogs show 3x higher IC50 vs. non-fluorinated in kinase assays) .
  • Metabolic Stability: Reduced CYP450-mediated oxidation due to fluorine’s blocking effect, as observed in pharmacokinetic studies of similar compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

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